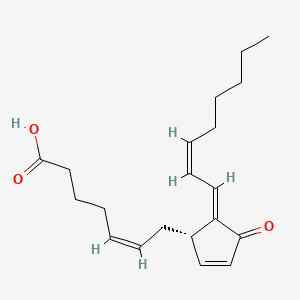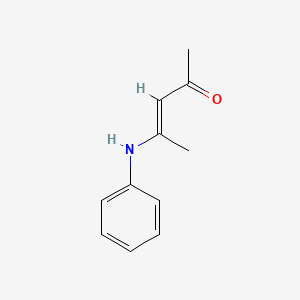
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at the 5-position and a 2-methylphenyl group at the 1-position, with a carbohydrazide functional group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 2-methylphenylhydrazine. The reaction is carried out in ethanol under reflux conditions, followed by the addition of hydrazine hydrate to form the carbohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. The carbohydrazide group may play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.
Uniqueness
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is unique due to the presence of the 2-methylphenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogues. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
5-methyl-1-(2-methylphenyl)pyrazole-4-carbohydrazide |
InChI |
InChI=1S/C12H14N4O/c1-8-5-3-4-6-11(8)16-9(2)10(7-14-16)12(17)15-13/h3-7H,13H2,1-2H3,(H,15,17) |
Clave InChI |
OLDPSCSHPWLVBV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)C |
SMILES canónico |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1638196.png)

